molecular formula C13H23NO8S B042053 N-Methyl Topiramate CAS No. 97240-80-7

N-Methyl Topiramate

Cat. No.: B042053
CAS No.: 97240-80-7
M. Wt: 353.39 g/mol
InChI Key: LDHJVCCWWXVXBN-DNJQJEMRSA-N
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Description

[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecan-6-yl]methyl N-methylsulfamate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tricyclic Core: This step involves cyclization reactions under controlled conditions to form the tricyclic structure.

    Functional Group Modifications: Introduction of the tetramethyl groups and the pentaoxatricyclo structure through specific reagents and catalysts.

    Final Sulfamoylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamate group to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the N-methylsulfamate group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfate
  • [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-ethylsulfamate

Uniqueness

The uniqueness of [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate lies in its specific tricyclic structure and the presence of the N-methylsulfamate group, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-Methyl Topiramate (NMT) is a derivative of Topiramate (TPM), a second-generation antiepileptic drug (AED) that has gained attention for its diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound shares several mechanisms of action with its parent compound, Topiramate. These include:

  • Sodium Channel Blockade : NMT inhibits voltage-gated sodium channels, which is crucial for preventing seizure activity.
  • GABAergic Enhancement : It enhances the activity of gamma-aminobutyric acid (GABA) receptors, promoting inhibitory neurotransmission.
  • Glutamate Receptor Modulation : NMT antagonizes non-NMDA glutamate receptors (e.g., AMPA and kainate receptors), which are involved in excitatory neurotransmission.
  • Carbonic Anhydrase Inhibition : Similar to TPM, NMT inhibits carbonic anhydrase enzymes, which can influence pH balance and neuronal excitability .

Pharmacodynamics

The pharmacodynamics of this compound indicate a complex interaction with various neurotransmitter systems:

  • Dopaminergic Activity : Studies have shown that NMT can modulate dopamine release in the nucleus accumbens, suggesting potential implications for mood disorders and addiction .
  • Monoamine Release : Research indicates that NMT affects the release of monoamines in the prefrontal cortex, depending on its concentration and the stimulus used to evoke neurotransmitter release .

Therapeutic Applications

This compound has been explored for several therapeutic applications beyond epilepsy:

  • Migraine Prophylaxis : Clinical trials have demonstrated significant reductions in migraine frequency with doses ranging from 100 mg to 200 mg daily. The drug's efficacy was established through randomized controlled trials showing a decrease in mean monthly migraine frequency .
  • Weight Loss : In combination with phentermine, NMT has been FDA-approved for weight management in obese patients .
  • Neuropathic Pain and Mood Disorders : Emerging evidence suggests potential benefits in treating neuropathic pain and mood disorders, although further research is warranted .

Case Study 1: Topiramate-Induced Metabolic Acidosis

A retrospective review identified severe metabolic acidosis in patients taking topiramate. In one case, a patient exhibited a significant decline in serum bicarbonate levels after starting treatment. This highlights the importance of monitoring metabolic parameters in patients receiving NMT or TPM .

Case Study 2: Efficacy in Juvenile Myoclonic Epilepsy

A study involving juvenile myoclonic epilepsy patients indicated that topiramate (and by extension, potentially NMT) resulted in a greater than 50% reduction in seizure frequency compared to placebo. This suggests that NMT could be effective for this specific epilepsy type as well .

Summary of Research Findings

MechanismEffect
Sodium Channel BlockadeReduces seizure activity
GABAergic EnhancementIncreases inhibitory neurotransmission
Glutamate Receptor AntagonismDecreases excitatory neurotransmission
Carbonic Anhydrase InhibitionAffects neuronal excitability and pH balance

Properties

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHJVCCWWXVXBN-DNJQJEMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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